2-Chloro-5-nitromandelic acid
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Overview
Description
2-Chloro-5-nitromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and a nitro group attached to a benzene ring, along with a mandelic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitromandelic acid typically involves the nitration of 2-chloromandelic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitromandelic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The mandelic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-aminomandelic acid.
Substitution: Various substituted mandelic acid derivatives.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-5-nitromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.
2-Chloro-5-nitroaniline: Contains an amino group instead of the mandelic acid moiety.
2-Chloro-5-nitrophenol: Contains a hydroxyl group instead of the mandelic acid moiety.
Uniqueness
2-Chloro-5-nitromandelic acid is unique due to the presence of both the chloro and nitro groups on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClNO5 |
---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
QXWOROHJHDZOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Cl |
Origin of Product |
United States |
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